
N1-p-Tolylpropane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-p-Tolylpropane-1,3-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a tolyl group attached to the nitrogen atom of a propane-1,3-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-p-Tolylpropane-1,3-diamine typically involves the reaction of p-toluidine with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of p-toluidine attacks the bromine atoms of 1,3-dibromopropane, resulting in the formation of the desired diamine compound.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where p-toluidine and 1,3-dibromopropane are continuously fed into a reactor under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
N1-p-Tolylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
N1-p-Tolylpropane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of N1-p-Tolylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- N1-Benzyl-N3, N3-diethylpropane-1,3-diamine
- N,N-Dimethyl-N-(1-pyridinylmethylidene) propane-1,3-diamine
- N-Oleyl-1,3-propanediamine
Uniqueness
N1-p-Tolylpropane-1,3-diamine is unique due to the presence of the tolyl group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
13910-54-8 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
N'-(4-methylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 |
Clave InChI |
SOTBGKWMYDKHIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



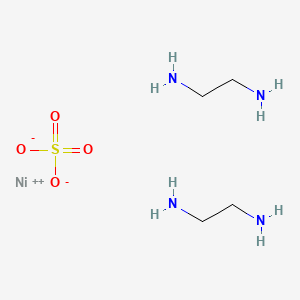

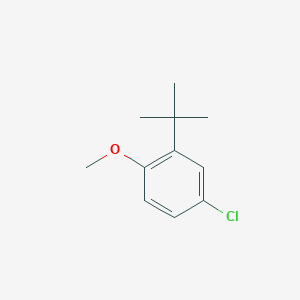

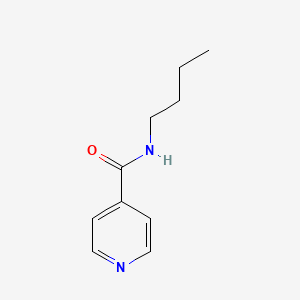
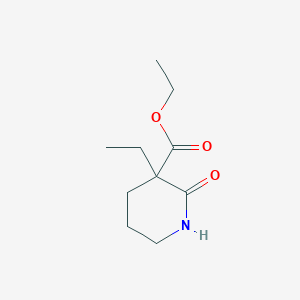
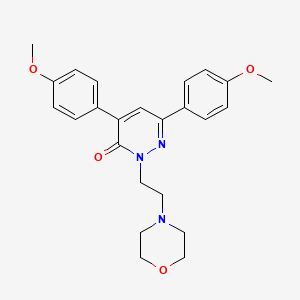

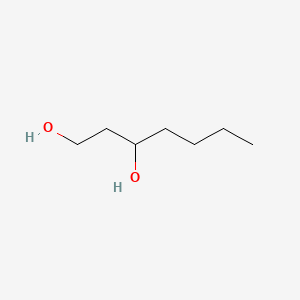

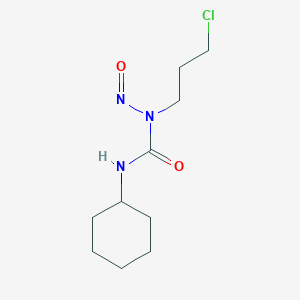
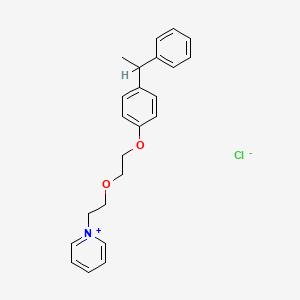
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
